2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one

Catalog No.
S804670
CAS No.
945953-48-0
M.F
C13H18OS
M. Wt
222.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one

CAS Number

945953-48-0

Product Name

2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one

IUPAC Name

2-pentyl-6,7-dihydro-5H-1-benzothiophen-4-one

Molecular Formula

C13H18OS

Molecular Weight

222.35 g/mol

InChI

InChI=1S/C13H18OS/c1-2-3-4-6-10-9-11-12(14)7-5-8-13(11)15-10/h9H,2-8H2,1H3

InChI Key

CXJRZQPQBNHPPA-UHFFFAOYSA-N

SMILES

CCCCCC1=CC2=C(S1)CCCC2=O

Canonical SMILES

CCCCCC1=CC2=C(S1)CCCC2=O

2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one is a chemical compound with the molecular formula C13H18OSC_{13}H_{18}OS and a molecular weight of approximately 222.35 g/mol. This compound features a benzo[b]thiophene structure, which is characterized by a fused benzene and thiophene ring system. The presence of a pentyl group at the second position and a carbonyl group at the fourth position contributes to its unique properties and potential applications in various fields, including pharmaceuticals and organic synthesis .

  • Chemical Properties and Availability

  • Potential Research Areas

    The structure of 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one combines a benzothiophene core, a common scaffold in medicinal chemistry, with a pentyl group. This suggests potential applications in drug discovery efforts targeting various therapeutic areas. However, there is no documented research specifically investigating this compound.

  • Future Research Directions

    Further research is needed to explore the potential biological activities of 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one. This could involve in vitro and in vivo studies to assess its effects on various cellular processes or disease models. Additionally, studies on the metabolism and pharmacokinetics of the compound would be necessary for any potential drug development pursuits.

The reactivity of 2-pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one can be attributed to its functional groups. The carbonyl group allows for nucleophilic addition reactions, while the aromatic system can participate in electrophilic substitution reactions. Additionally, the compound may undergo reduction reactions to yield corresponding alcohols or amines depending on the reaction conditions employed. Specific details about the exact reaction pathways and conditions would require further literature review or experimental data.

Synthesis of 2-pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one can be achieved through several methods, including:

  • Cyclization Reactions: Starting from appropriate precursors such as substituted phenols or thiophenes, cyclization can be performed in the presence of acidic catalysts.
  • Condensation Reactions: The compound may also be synthesized via condensation reactions involving ketones and thiophenes under controlled conditions.
  • Functional Group Transformations: Existing benzo[b]thiophene derivatives can be modified through alkylation or acylation to introduce the pentyl group and carbonyl functionality.

Each method's specific conditions (temperature, solvent, catalysts) would vary depending on the desired yield and purity .

2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one has potential applications in:

  • Pharmaceuticals: As a precursor or active ingredient in drug formulations due to its possible biological activities.
  • Organic Synthesis: Serving as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Potential use in developing new materials with specific electronic or optical properties.

Further research is necessary to explore these applications fully.

Several compounds share structural similarities with 2-pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one. Here are some notable examples:

Compound NameMolecular FormulaKey Features
6-Methylbenzo[b]thiopheneC10H8SC_{10}H_{8}SMethyl group substitution on benzothiophene structure
2-Ethyl-6-methylbenzo[b]thiopheneC12H12SC_{12}H_{12}SEthyl and methyl substituents
3-PentylbenzothiopheneC13H14SC_{13}H_{14}SPentyl group at different position
2-Pentylbenzo[b]furanC13H14OC_{13}H_{14}OFuran ring instead of thiophene

Uniqueness: The unique feature of 2-pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one lies in its specific arrangement of functional groups and the presence of both a pentyl substituent and a carbonyl group on a dihydrobenzo[b]thiophene framework. This combination may confer distinct properties that differentiate it from other similar compounds.

XLogP3

4

Wikipedia

2-Pentyl-6,7-dihydro-1-benzothiophen-4(5H)-one

Dates

Last modified: 08-15-2023

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